molecular formula C4H4I2N2 B1347203 4,5-diiodo-1-methyl-1H-imidazole CAS No. 37067-96-2

4,5-diiodo-1-methyl-1H-imidazole

Cat. No.: B1347203
CAS No.: 37067-96-2
M. Wt: 333.9 g/mol
InChI Key: LFQKCAODRSVYMI-UHFFFAOYSA-N
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Description

4,5-Diiodo-1-methyl-1H-imidazole is a chemical compound with the molecular formula C4H4I2N2 . It has an average mass of 333.897 Da and a monoisotopic mass of 333.846375 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Physical And Chemical Properties Analysis

This compound has a density of 2.8±0.1 g/cm³, a boiling point of 382.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 50.6±0.5 cm³, and its index of refraction is 1.803 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .

Scientific Research Applications

Synthesis and Cytotoxicity

4,5-Diiodo-1-methyl-1H-imidazole has been involved in the regioselective synthesis of derivatives with significant cytotoxic properties. A study by Bellina et al. (2008) described a three-step procedure for synthesizing 1-methyl-1H-imidazoles with various aryl moieties. Notably, two of the synthesized 4,5-diaryl-1-methyl-1H-imidazoles displayed higher cytotoxicity against human tumor cell lines than some existing compounds (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

Antimicrobial Activity

The potential of imidazole derivatives, including those related to this compound, as antimicrobial agents was explored by Dahiya (2008). The study synthesized a novel series of imidazole analogs, demonstrating potent bioactivity against fungi like Candida albicans and dermatophytes, as well as moderate activity against certain bacteria (Dahiya, 2008).

Corrosion Inhibition

Imidazole derivatives, closely related to this compound, have been studied for their effectiveness as copper corrosion inhibitors. Kovačević, Milošev, and Kokalj (2017) evaluated derivatives like 1-methyl-imidazole, finding that they significantly influence the corrosion process. These derivatives tend to adsorb on the metal surface, impacting the corrosion rate and mechanism (Kovačević, Milošev, & Kokalj, 2017).

Electrocatalysis and Sensor Applications

Nasirizadeh et al. (2013) explored the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst. The study indicated that these derivatives could be effective in the simultaneous determination of various compounds like ascorbic acid and adrenaline, demonstrating their potential in sensor technologies (Nasirizadeh, Shekari, Zare, Shishehbore, Fakhari, & Ahmar, 2013).

Conclusionthis compound and its derivatives have diverse applications in scientific research, including the synthesis of cytotoxic compounds, antimicrobial agents, corrosion inhibitors,

Electrosynthesis of this compound

Synthesis and Cytotoxicity

The synthesis of this compound involves a regioselective process, as described by Bellina et al. (2008). They outlined a three-step procedure, starting with Pd-catalyzed direct C-5 arylation of 1-methyl-1H-imidazole. The derivatives produced were found to be highly cytotoxic against various human tumor cell lines, emphasizing their potential in cancer research (Bellina, Cauteruccio, Fiore, & Rossi, 2008).

Electrocatalysis and Sensor Applications

Nasirizadeh et al. (2013) discussed the electrosynthesis of an imidazole derivative and its application as a bifunctional electrocatalyst. They highlighted its effectiveness in the oxidation of substances like ascorbic acid and adrenaline, showcasing the role of imidazole derivatives in sensor technologies (Nasirizadeh, Shekari, Zare, Shishehbore, Fakhari, & Ahmar, 2013).

Safety and Hazards

4,5-Diiodo-1-methyl-1H-imidazole is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Biochemical Analysis

Biochemical Properties

4,5-Diiodo-1-methyl-1H-imidazole plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to modulate the expression of genes involved in oxidative stress responses . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing the activity of certain enzymes or pathways . At higher doses, it can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . This interaction can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, the compound may affect the activity of other enzymes and cofactors involved in metabolic processes, further altering the metabolic landscape of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles, affecting its overall distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression.

Properties

IUPAC Name

4,5-diiodo-1-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4I2N2/c1-8-2-7-3(5)4(8)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQKCAODRSVYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50318344
Record name 4,5-diiodo-1-methyl-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37067-96-2
Record name 4,5-Diiodo-1-methyl-1H-imidazole
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Record name 4,5-Diiodo-1-methyl-1H-imidazole
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Record name 37067-96-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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